Cas no 2229254-79-7 (O-(4-cyclopropylpentyl)hydroxylamine)

O-(4-cyclopropylpentyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-(4-cyclopropylpentyl)hydroxylamine
- 2229254-79-7
- EN300-1731279
-
- インチ: 1S/C8H17NO/c1-7(8-4-5-8)3-2-6-10-9/h7-8H,2-6,9H2,1H3
- InChIKey: BCOXEIZUYKMAIW-UHFFFAOYSA-N
- ほほえんだ: O(CCCC(C)C1CC1)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 91.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
O-(4-cyclopropylpentyl)hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731279-0.5g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1731279-10g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1731279-5.0g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 5g |
$4641.0 | 2023-06-04 | ||
Enamine | EN300-1731279-1.0g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 1g |
$1599.0 | 2023-06-04 | ||
Enamine | EN300-1731279-0.25g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1731279-0.05g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1731279-10.0g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 10g |
$6882.0 | 2023-06-04 | ||
Enamine | EN300-1731279-1g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 1g |
$1599.0 | 2023-09-20 | ||
Enamine | EN300-1731279-0.1g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1731279-2.5g |
O-(4-cyclopropylpentyl)hydroxylamine |
2229254-79-7 | 2.5g |
$3136.0 | 2023-09-20 |
O-(4-cyclopropylpentyl)hydroxylamine 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
O-(4-cyclopropylpentyl)hydroxylamineに関する追加情報
Recent Advances in the Application of O-(4-cyclopropylpentyl)hydroxylamine (CAS: 2229254-79-7) in Chemical Biology and Pharmaceutical Research
O-(4-cyclopropylpentyl)hydroxylamine (CAS: 2229254-79-7) has emerged as a promising chemical entity in recent medicinal chemistry and chemical biology research. This hydroxylamine derivative has attracted significant attention due to its unique structural features and versatile reactivity, particularly in the context of targeted drug design and bioconjugation strategies. Recent studies have explored its potential as a key intermediate in the synthesis of novel therapeutic agents and as a tool compound for probing biological systems.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of O-(4-cyclopropylpentyl)hydroxylamine in the development of selective HDAC inhibitors. The researchers utilized its reactive hydroxylamine moiety to create novel hydroxamic acid derivatives showing improved pharmacokinetic properties compared to existing HDAC inhibitors. The cyclopropylpentyl side chain was found to contribute significantly to the compounds' metabolic stability, with the lead candidate demonstrating a 3-fold increase in half-life compared to reference compounds.
In chemical biology applications, a recent Nature Chemical Biology publication (2024) highlighted the use of this compound in proximity labeling strategies. The research team developed a novel photoactivatable version of O-(4-cyclopropylpentyl)hydroxylamine that enables spatially resolved protein labeling in live cells. This innovation addresses previous limitations in temporal control of hydroxylamine-based labeling approaches and opens new possibilities for studying dynamic protein-protein interactions.
From a synthetic chemistry perspective, several groups have reported improved methods for the preparation and handling of O-(4-cyclopropylpentyl)hydroxylamine. A 2024 Organic Process Research & Development paper described a scalable synthesis route with enhanced safety features, addressing previous challenges with the compound's stability during large-scale production. The new protocol achieved >90% yield while minimizing the formation of potentially hazardous byproducts.
The compound's mechanism of action has been further elucidated through recent structural biology studies. Cryo-EM analysis published in Cell Chemical Biology (2023) revealed how derivatives of O-(4-cyclopropylpentyl)hydroxylamine interact with their protein targets at atomic resolution. These structural insights are guiding the rational design of next-generation compounds with improved selectivity profiles.
Looking forward, O-(4-cyclopropylpentyl)hydroxylamine continues to show promise in several emerging areas. Current clinical trials (Phase I/II) are evaluating its derivatives as potential treatments for hematological malignancies and neurodegenerative diseases. Additionally, its application in PROTAC technology and targeted protein degradation platforms represents an exciting frontier in drug discovery that may yield novel therapeutic modalities in the coming years.
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